molecular formula C9H10HgO2S B085677 Ethylmercurithiosalicylic acid CAS No. 148-61-8

Ethylmercurithiosalicylic acid

Cat. No.: B085677
CAS No.: 148-61-8
M. Wt: 382.83 g/mol
InChI Key: HXQVQGWHFRNKMS-UHFFFAOYSA-M
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Biological Activity

Ethylmercurithiosalicylic acid, commonly known as thimerosal, is an organomercurial compound that has been widely used as a preservative in vaccines and other biological products. Its biological activity is primarily attributed to its antibacterial and antifungal properties, as well as its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is a derivative of thiosalicylic acid, characterized by the presence of ethylmercury. It exhibits significant lipophilicity, allowing it to cross biological membranes, including the blood-brain barrier. The compound is metabolized to ethylmercury and thiosalicylate upon administration. The mechanism of action involves:

  • Inhibition of Enzymatic Activity : Thimerosal binds to sulfhydryl groups in proteins and enzymes, inhibiting their activity. This includes methionine synthase and cystine/glutamate transporters, which are crucial for cellular metabolism and neurotransmission .
  • Calcium Signaling Modulation : Thimerosal activates inositol trisphosphate (InsP3) receptors on the endoplasmic reticulum, leading to increased intracellular calcium levels. This calcium influx can trigger various cellular responses, including apoptosis at high concentrations .

Pharmacokinetics

The pharmacokinetics of ethylmercury differ significantly from methylmercury:

  • Absorption : Less than 0.01% of an ingested dose is absorbed from the gastrointestinal tract in animal studies .
  • Distribution : The volume of distribution is approximately 266 L, indicating extensive distribution throughout body tissues .
  • Half-Life : Ethylmercury has a half-life ranging from 2.9 to 4.1 days when administered intramuscularly in infants. In contrast, its half-life in blood is estimated at about 8.8 days .
  • Elimination : Ethylmercury is primarily excreted through the gastrointestinal tract, with significant concentrations found in stool samples .

Toxicity and Adverse Effects

While thimerosal has been shown to have antibacterial properties, concerns regarding its toxicity have been raised:

  • Toxicity Levels : The LD50 (lethal dose for 50% of subjects) for oral administration in mice is approximately 75 mg/kg .
  • Neurological Effects : High doses have been linked to increased oxidative stress and apoptosis in neuronal cells. Studies have indicated potential associations between thimerosal exposure and neurodevelopmental disorders such as autism, particularly in genetically susceptible populations .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Columbia University Study : Research indicated that mice exposed to thimerosal during critical developmental periods exhibited behaviors mimicking autism spectrum disorders, including social withdrawal and hyperactivity .
  • Neurodevelopmental Outcomes : A comprehensive review highlighted that exposure to mercury from vaccines may correlate with increased rates of neurodevelopmental disorders in children with specific genetic susceptibilities .
  • Mechanistic Insights : Investigations into the cellular mechanisms revealed that thimerosal's interaction with cellular components could lead to long-term neurotoxic effects, necessitating further research into safe levels for pediatric use .

Summary Table of Biological Activity

PropertyDescription
Chemical StructureThis compound (Thimerosal)
Mechanism of ActionInhibition of sulfhydryl-containing enzymes
Absorption<0.01% from GI tract
Volume of Distribution~266 L
Half-Life2.9 - 4.1 days (infants)
Toxicity (LD50)75 mg/kg (mouse)
Key Health ConcernsPotential neurodevelopmental impacts

Properties

CAS No.

148-61-8

Molecular Formula

C9H10HgO2S

Molecular Weight

382.83 g/mol

IUPAC Name

(2-carboxyphenyl)sulfanyl-ethylmercury

InChI

InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1

InChI Key

HXQVQGWHFRNKMS-UHFFFAOYSA-M

SMILES

CC[Hg]SC1=CC=CC=C1C(=O)O

Isomeric SMILES

CC[Hg+].C1=CC=C(C(=C1)C(=O)O)[S-]

Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)O

Key on ui other cas no.

148-61-8
736071-66-2

Synonyms

2-(ethylmercuriothio)benzoic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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